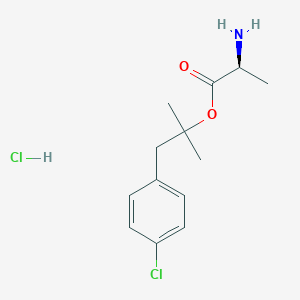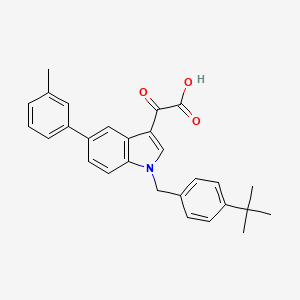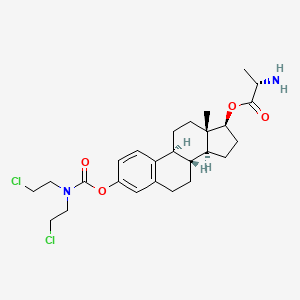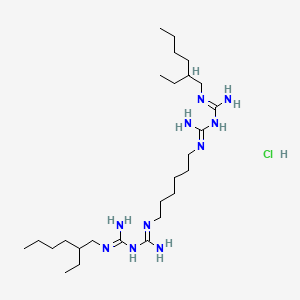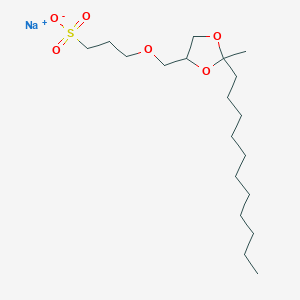
3-(2-Methyl-2-undecyl-1,3-dioxolane-4-ylmethoxy)-1-propanesulfonic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ALS-1 is an acid-Liable surfactant.
Scientific Research Applications
Chemical Aids in Surgical Procedures
Sodium 2-mercaptoethanesulfonate (Mesna) has been proposed as a chemical aid in surgeries, such as cholesteatoma surgery. The application of Mesna during surgical management of cholesteatoma and adhesive otitis media showed overall improvement in recurrence and residual disease after its application during surgery. Additionally, Mesna application did not encounter sensorineural hearing loss, indicating its safety in such procedures (Moffa et al., 2021).
Chemical Reactions and Stability in Organic Synthesis
Aromatic diazonium salts, including various diazonium sulfonates, are important in organic synthesis. These salts are easily synthesized and have found wide application in the synthesis of aromatic azides, halides, triazenes, azo dyes, stilbenes, biaryls, etc. Their structure and explosion safety, along with solubility characteristics in different solvents, highlight their stability and reactivity, which are crucial for organic synthesis processes (Kassanova et al., 2022).
Antioxidant Capacity Assays
The ABTS radical cation-based assays are among the most abundant antioxidant capacity assays. The review provided insights into the reaction pathways under the ABTS/potassium persulfate decolorization assay of antioxidant capacity. Understanding these pathways is essential for applying this assay correctly and interpreting its results accurately. It's worth noting that specific reactions like coupling might bias a comparison between antioxidants, highlighting the need for careful application and analysis of these assays (Ilyasov et al., 2020).
Applications in Biopolymer Modification
Chemical modification of xylan, a biopolymer, produces ethers and esters with specific properties, influenced by functional groups, the degree of substitution, and the substitution pattern. Xylan derivatives, such as xylan esters, have potential applications ranging from paper strength additives and flocculation aids to antimicrobial agents. Furthermore, xylan esters can form nanoparticles for drug delivery applications, underscoring their significant potential in various fields (Petzold-Welcke et al., 2014).
properties
CAS RN |
308818-13-5 |
|---|---|
Product Name |
3-(2-Methyl-2-undecyl-1,3-dioxolane-4-ylmethoxy)-1-propanesulfonic acid sodium salt |
Molecular Formula |
C19H37NaO6S |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
sodium;3-[(2-methyl-2-undecyl-1,3-dioxolan-4-yl)methoxy]propane-1-sulfonate |
InChI |
InChI=1S/C19H38O6S.Na/c1-3-4-5-6-7-8-9-10-11-13-19(2)24-17-18(25-19)16-23-14-12-15-26(20,21)22;/h18H,3-17H2,1-2H3,(H,20,21,22);/q;+1/p-1 |
InChI Key |
TVPPOWAYYCDJAS-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCCCCCCCC1(OCC(O1)COCCCS(=O)(=O)[O-])C.[Na+] |
SMILES |
CCCCCCCCCCCC1(OCC(O1)COCCCS(=O)(=O)[O-])C.[Na+] |
Canonical SMILES |
CCCCCCCCCCCC1(OCC(O1)COCCCS(=O)(=O)[O-])C.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ALS-1; ALS 1; ALS1; Acid-Liable Surfactant-1; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



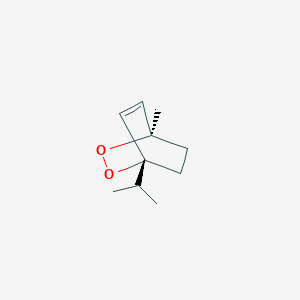
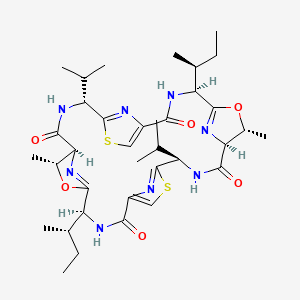
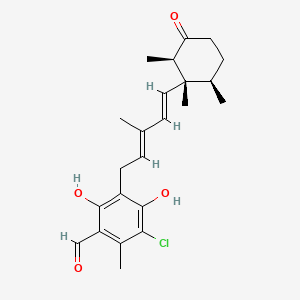
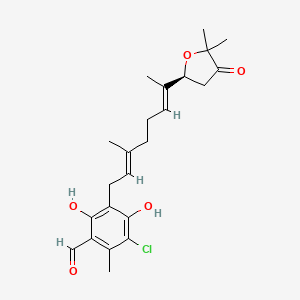
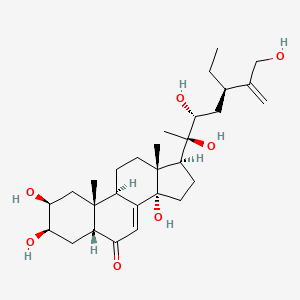
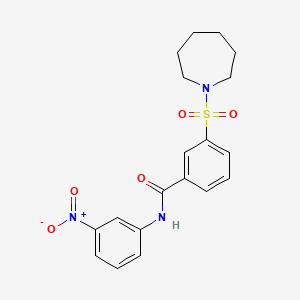
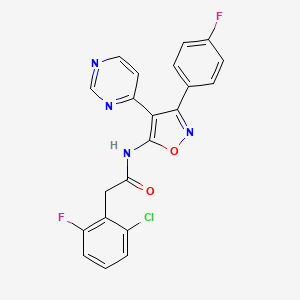
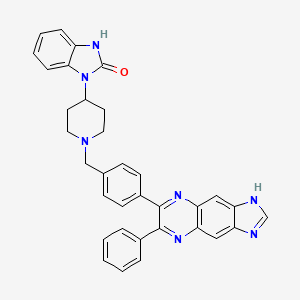
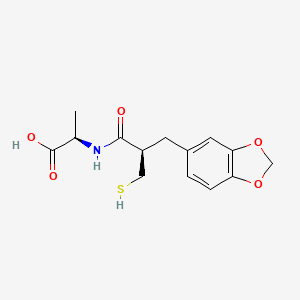
![2-[[(1S)-1-carboxyethyl]amino]propanoic acid](/img/structure/B1665203.png)
